N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
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Overview
Description
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidinone moiety, and a benzamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide typically involves multiple steps. One common method includes the formation of the thiadiazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents. The pyrrolidinone moiety can be introduced via a reaction between an appropriate amine and a ketone, followed by cyclization. The final step involves coupling the thiadiazole and pyrrolidinone intermediates with a benzamide derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or thiadiazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide can be compared with other similar compounds, such as:
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and may exhibit similar biological activities.
Pyrrolidinone derivatives: Compounds with the pyrrolidinone moiety may have comparable chemical reactivity and biological properties.
Benzamide derivatives: These compounds often have similar pharmacological profiles and can be used in drug development
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct properties and applications.
Properties
Molecular Formula |
C22H22N4O2S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
InChI |
InChI=1S/C22H22N4O2S/c1-3-15-7-9-18(10-8-15)26-13-17(12-19(26)27)21-24-25-22(29-21)23-20(28)16-6-4-5-14(2)11-16/h4-11,17H,3,12-13H2,1-2H3,(H,23,25,28) |
InChI Key |
BOUWONNSQSXFRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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